molecular formula C11H12N6O2 B2945278 N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE CAS No. 328012-64-2

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE

Cat. No.: B2945278
CAS No.: 328012-64-2
M. Wt: 260.257
InChI Key: XXGKIAWLEUYHAV-MKMNVTDBSA-N
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Description

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE is a complex organic compound that features a nitro group, a triazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of N,N-dimethylaniline to introduce the nitro group, followed by the formation of the triazole ring through cyclization reactions involving appropriate precursors . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Lacks the triazole ring, making it less versatile in biological applications.

    4-Nitroaniline: Simpler structure with fewer functional groups, limiting its reactivity.

    2-Nitroaniline: Different positioning of the nitro group, affecting its chemical behavior.

Uniqueness

N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE is unique due to the presence of both the triazole ring and the nitro group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-15(2)10-4-3-9(5-11(10)17(18)19)6-14-16-7-12-13-8-16/h3-8H,1-2H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGKIAWLEUYHAV-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/N2C=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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